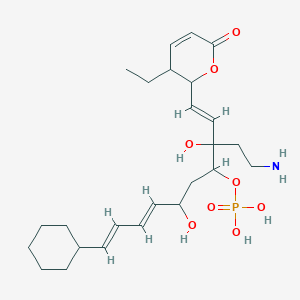

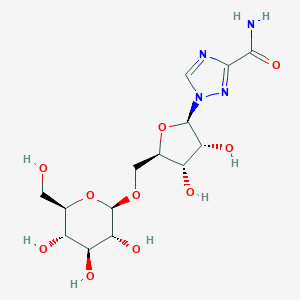

![molecular formula C18H34O3Si B056078 4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one CAS No. 119018-20-1](/img/structure/B56078.png)

4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

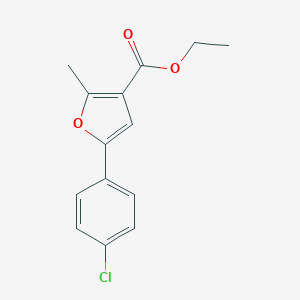

Descripción

4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one, also known as Dibenzoylmethane (DBM), is a naturally occurring compound found in turmeric. DBM has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mecanismo De Acción

DBM exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation. DBM also activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, DBM targets multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.

Biochemical and Physiological Effects:

DBM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types and animal models, including in the brain, liver, and kidneys. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells, including breast, prostate, and colon cancer cells. Additionally, DBM has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DBM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using biochemical and molecular biology techniques. However, DBM also has some limitations. It has low bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential. Additionally, DBM can exhibit off-target effects, which may complicate its interpretation in experimental settings.

Direcciones Futuras

There are several future directions for the study of DBM. One area of research is the development of more potent and selective analogs of DBM that can overcome its limitations in vivo. Another area of research is the investigation of the potential synergistic effects of DBM with other natural compounds or conventional therapies. Additionally, the study of the molecular mechanisms underlying the effects of DBM in different cell types and disease models can provide insights into its therapeutic potential. Finally, the translation of DBM into clinical trials for various diseases, such as cancer and diabetes, can provide valuable information on its safety and efficacy in humans.

Métodos De Síntesis

DBM can be synthesized through a simple reaction between benzoyl chloride and cyclohexanone in the presence of a base. The resulting product is purified through recrystallization and characterized using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Aplicaciones Científicas De Investigación

DBM has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.

Propiedades

Número CAS |

119018-20-1 |

|---|---|

Nombre del producto |

4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one |

Fórmula molecular |

C18H34O3Si |

Peso molecular |

326.5 g/mol |

Nombre IUPAC |

4-[1,2-dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one |

InChI |

InChI=1S/C18H34O3Si/c1-15-8-7-9-17(18(15,3)11-10-16(2)19)21-14-20-12-13-22(4,5)6/h10-11,15,17H,7-9,12-14H2,1-6H3 |

Clave InChI |

YSKBQKHQCSNFEA-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1(C)C=CC(=O)C)OCOCC[Si](C)(C)C |

SMILES canónico |

CC1CCCC(C1(C)C=CC(=O)C)OCOCC[Si](C)(C)C |

Sinónimos |

(3E)-4-(1,2-Dimethyl-6-([2-(trimethylsilyl)ethoxy]methoxy)cyclohexyl)- 3-buten-2-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)